![molecular formula C12H11Cl2N3O B1487018 2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306739-46-7](/img/structure/B1487018.png)
2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one (DCPMPO) is an organochlorine compound with a wide range of applications in scientific research. It is a colorless, crystalline, water-soluble solid that has been used as a reagent in organic synthesis and as a catalyst in various reactions. DCPMPO has also been used as a fluorescent dye in fluorescence microscopy and spectroscopy.
Scientific Research Applications
Tautomeric Forms and Hydrogen Bonding
- Research on pyrimidines like 2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one has shown they play a vital role in biology and medicine, particularly in DNA. A study emphasized the importance of molecular recognition processes involving hydrogen bonding in the functionality of pharmaceuticals containing pyrimidines. Different tautomeric forms of the compound, as well as their bond lengths, provide insights into their o-quinonoid and p-quinonoid bond fixation. Such understanding is crucial for targeted drug action (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Crystal Structure Investigations
- The crystal structure of variants of this compound has been extensively studied. For instance, one study synthesized a novel compound using phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, analyzing it with various techniques including X-ray single crystal diffraction. Such research offers insights into the structural and electronic properties of these compounds, important for applications in molecular biology and materials science (Yılmaz et al., 2020).
Synthesis and Design of Co-crystals
- The design and synthesis of co-crystals involving this compound and various carboxylic acids have been investigated. This study highlights the potential of such compounds in forming robust supramolecular structures via hydrogen bonding, which is significant for the development of new materials and pharmaceuticals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Hydrogen-Bonding Patterns
- Understanding the hydrogen-bonding patterns in compounds similar to this compound provides insights into their molecular interactions. A study on trimethoprim picolinate and 2-amino-4,6-dimethylpyrimidinium picolinate hemihydrate revealed intricate hydrogen bond interactions, informing potential applications in pharmaceuticals and material science (Hemamalini, Muthiah, & Lynch, 2006).
Synthesis of Analogs and Evaluation of Biological Activity
- The synthesis of analogs of pyrimidin-4(3H)-ones and their biological activities has been a subject of research. For instance, a study on the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones explored their potential as analgesic and anti-inflammatory agents. This line of research is crucial for drug development and understanding the bioactivity of pyrimidine derivatives (Alagarsamy, Vijayakumar, & Solomon, 2007).
properties
IUPAC Name |
2-(3,5-dichloroanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-6-7(2)15-12(17-11(6)18)16-10-4-8(13)3-9(14)5-10/h3-5H,1-2H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGRTHQYHROTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC(=CC(=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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